pan-KRAS-IN-13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-KRAS-IN-13 is a potent inhibitor of the Kirsten rat sarcoma virus (KRAS) protein, which is a key driver in many cancers, including pancreatic ductal adenocarcinoma, colorectal cancer, and non-small cell lung cancer . This compound has shown significant potential in targeting multiple KRAS mutations, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production of pan-KRAS-IN-13 would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Pan-KRAS-IN-13 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups in its structure . It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide . The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound are typically the desired KRAS inhibitors with high specificity and potency . By-products are minimized through careful control of reaction conditions and purification processes .
Wissenschaftliche Forschungsanwendungen
Pan-KRAS-IN-13 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a chemical probe to study the structure and function of KRAS proteins. It helps in understanding the binding interactions and conformational changes that occur upon inhibitor binding .
Biology: In biological research, this compound is utilized to investigate the role of KRAS mutations in cancer cell proliferation and survival. It aids in elucidating the molecular mechanisms underlying KRAS-driven oncogenesis .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating KRAS-mutant cancers. Preclinical studies have shown its efficacy in inhibiting tumor growth and enhancing the effects of other anticancer therapies .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new KRAS inhibitors. Its structure-activity relationship studies provide valuable insights for designing more effective and selective inhibitors .
Wirkmechanismus
Pan-KRAS-IN-13 exerts its effects by binding to the catalytic domain of the KRAS protein, preventing its interaction with guanine nucleotide exchange factors (GEFs) and downstream effector proteins . This inhibition disrupts the KRAS signaling pathway, leading to reduced cell proliferation and tumor growth . The compound specifically targets multiple KRAS mutations, including G12D and G12V, which are common in various cancers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- BI-2852
- BAY-293
- ADT-007
- RMC-6291
- RMC-6236
Uniqueness: Pan-KRAS-IN-13 stands out due to its broad-spectrum activity against multiple KRAS mutations and its high potency with low nanomolar IC50 values . Unlike some other inhibitors that target specific KRAS mutants, this compound offers a more comprehensive approach to inhibiting KRAS-driven cancers .
Eigenschaften
Molekularformel |
C32H29F3N6O3 |
---|---|
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
5-ethynyl-6-fluoro-4-[(7R)-13-fluoro-16-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-oxa-2,5,11,15,17-pentazatetracyclo[8.7.1.02,7.014,18]octadeca-1(17),10,12,14(18),15-pentaen-12-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H29F3N6O3/c1-2-21-23(34)5-4-17-10-20(42)11-22(24(17)21)27-26(35)28-25-29(41-9-7-36-13-19(41)15-43-30(25)37-27)39-31(38-28)44-16-32-6-3-8-40(32)14-18(33)12-32/h1,4-5,10-11,18-19,36,42H,3,6-9,12-16H2/t18-,19-,32+/m1/s1 |
InChI-Schlüssel |
UVGWOZIDYLZZNM-ACIAVJDNSA-N |
Isomerische SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OC[C@@]67CCCN6C[C@@H](C7)F)N8CCNC[C@@H]8COC5=N3)F)O)F |
Kanonische SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=C(C4=C5C(=NC(=N4)OCC67CCCN6CC(C7)F)N8CCNCC8COC5=N3)F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.